potassium;4-amino-2-hydroxybenzoate

Description

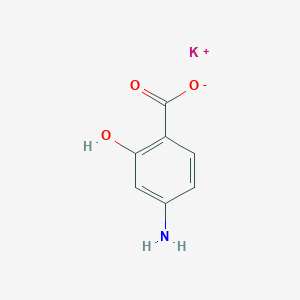

Potassium 4-amino-2-hydroxybenzoate is a carboxylate salt derived from 4-amino-2-hydroxybenzoic acid. Its structure features an aromatic ring substituted with an amino (-NH₂) group at the 4-position, a hydroxyl (-OH) group at the 2-position, and a carboxylate (-COO⁻K⁺) group at the 1-position (Figure 1). This compound is notable for its multifunctional groups, which enable diverse interactions, including hydrogen bonding and electrostatic forces.

Properties

IUPAC Name |

potassium;4-amino-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.K/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZJIMSXCLZGLT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1N)O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6KNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1,1’-Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces 1,1’-Carbonyldiimidazole and imidazolium chloride as a side product. The crystalline product is obtained in approximately 90% yield after removing the side product and solvent .

Chemical Reactions Analysis

1,1’-Carbonyldiimidazole undergoes various types of reactions, including:

Hydrolysis: It hydrolyzes readily to give back imidazole and carbon dioxide.

Amide Formation: It is used to convert amines into amides.

Carbamate Formation: It can convert amines into carbamates.

Urea Formation: It can convert amines into ureas.

Ester Formation: It can convert alcohols into esters.

Common reagents and conditions used in these reactions include the use of amines, alcohols, and water. Major products formed from these reactions include amides, carbamates, ureas, and esters .

Scientific Research Applications

1,1’-Carbonyldiimidazole has a wide range of scientific research applications, including:

Chemistry: It is used as a coupling reagent for the synthesis of peptides and other organic compounds.

Biology: It is used in the preparation of biologically active molecules.

Medicine: It is used in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 1,1’-Carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can react with nucleophiles such as amines and alcohols. The molecular targets and pathways involved include the formation of amides, carbamates, ureas, and esters through nucleophilic substitution reactions .

Comparison with Similar Compounds

Research Findings and Data Tables

Adsorption and Interaction Energies in Mineral Flotation

Molecular and Physical Properties

*Calculated based on molecular formula.

Key Notes

Selectivity in Flotation: Potassium 4-amino-2-hydroxybenzoate’s moderate adsorption energy arises from its balance of hydrogen-bonding (amino, hydroxyl) and electrostatic (carboxylate) interactions. However, mixtures with erucate outperform it due to synergistic hydrophobic effects .

Pharmaceutical Utility : Ester derivatives exhibit higher lipophilicity, favoring membrane permeability in drug delivery .

Structural Sensitivity: Minor positional changes (e.g., 4-amino vs. 5-amino) significantly alter functionality and applications .

Q & A

Basic Research Question

- X-ray Crystallography : Use programs like SHELXL for refinement to resolve hydrogen bonding patterns and confirm the potassium coordination environment. Validate geometry using CIF check tools to ensure bond lengths and angles align with expected values .

- Spectroscopy : FT-IR identifies functional groups (e.g., carboxylate C=O stretch at ~1650 cm⁻¹, NH₂ bending at ~1600 cm⁻¹). ¹H/¹³C NMR in D₂O confirms proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) .

What computational strategies predict the electronic properties of potassium 4-amino-2-hydroxybenzoate, and how do functional groups contribute to reactivity?

Advanced Research Question

Density Functional Theory (DFT) calculations reveal frontier molecular orbitals (HOMO/LUMO) and charge distribution. For example, PDOS analysis shows the methyl 4-amino-2-hydroxybenzoate group contributes 60% to the LUMO (electron-deficient region), influencing nucleophilic attack sites. Solvent models (e.g., COSMO) simulate aqueous interactions, critical for drug design or flotation applications .

How does potassium 4-amino-2-hydroxybenzoate interact with mineral surfaces in flotation processes, and what drives selectivity?

Advanced Research Question

Monte Carlo simulations at the nanoscale demonstrate higher adsorption energy (−120 kJ/mol) on calcium-rich surfaces (e.g., apatite) compared to silicate minerals. The carboxylate and amino groups form chelates with Ca²⁺, while the hydroxyl and aromatic moieties enhance hydrophobicity. Competitive adsorption studies with erucate show 4-amino-2-hydroxybenzoate’s selectivity arises from its multifunctional binding .

How can researchers resolve contradictions in hydrogen bonding patterns observed in crystallographic studies?

Advanced Research Question

Apply graph-set analysis (e.g., Etter’s rules) to classify hydrogen bonds (e.g., R₂²(8) motifs in carboxylate dimers). Discrepancies may arise from polymorphism or solvent inclusion. Use temperature-dependent crystallography to assess thermal stability of H-bond networks. Cross-validate with solid-state NMR to detect dynamic disorder .

What safety protocols are critical when handling potassium 4-amino-2-hydroxybenzoate in experimental settings?

Basic Research Question

- Storage : Keep in airtight containers at 4°C to prevent deliquescence. Avoid contact with strong oxidizers (e.g., KMnO₄) to prevent explosive reactions .

- Exposure Control : Use fume hoods during synthesis; PPE (gloves, goggles) is mandatory. First-aid measures include rinsing skin with water for 15 minutes and seeking medical evaluation for ingestion .

How do electrochemical properties of potassium 4-amino-2-hydroxybenzoate inform its redox behavior in biological systems?

Advanced Research Question

Cyclic voltammetry in phosphate buffer (pH 7.4) shows quasi-reversible oxidation at +0.65 V (vs. Ag/AgCl), attributed to the phenolic hydroxyl group. Chronoamperometry quantifies diffusion coefficients (D ≈ 1.2×10⁻⁵ cm²/s), critical for modeling transmembrane transport in pharmacokinetic studies .

What analytical challenges arise in quantifying trace impurities in potassium 4-amino-2-hydroxybenzoate, and how are they addressed?

Advanced Research Question

HPLC-MS with a C18 column (0.1% formic acid in acetonitrile/water) detects sulfonamide byproducts (e.g., morpholine-4-sulfonamide at m/z 163). Limit of detection (LOD) is 0.01 ppm. For inorganic impurities (e.g., residual KNO₃), ion chromatography with suppressed conductivity detection ensures compliance with pharmacopeial standards (<50 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.